(R)-3-(Pyridin-2-yl)morpholine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-pyridin-2-ylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-4-10-8(3-1)9-7-12-6-5-11-9/h1-4,9,11H,5-7H2/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUOZCFMRLDACP-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](N1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856266 | |
| Record name | (3R)-3-(Pyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1213223-55-2 | |
| Record name | (3R)-3-(Pyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Enantioselective Strategies
Enantioselective Synthesis Approaches for (R)-3-(Pyridin-2-yl)morpholine
The establishment of the chiral center at the C3 position of the morpholine (B109124) ring is the critical challenge in the synthesis of this compound. Several strategies have been developed to achieve high enantioselectivity.
Asymmetric Catalysis in Carbon-Carbon and Carbon-Heteroatom Bond Formation
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, including 3-substituted morpholines. A notable approach involves a one-pot tandem reaction sequence combining hydroamination and asymmetric transfer hydrogenation. nih.govorganic-chemistry.org This method starts from readily available aminoalkyne substrates.
The initial step is an intramolecular hydroamination of an ether-containing aminoalkyne, catalyzed by a titanium complex, to form a cyclic imine. This intermediate is then subjected to an asymmetric transfer hydrogenation using a well-defined ruthenium catalyst, such as the Noyori-Ikariya catalyst, RuCl(S,S)-Ts-DPEN. nih.govorganic-chemistry.org This second step is crucial as it establishes the stereocenter at the C3 position with high enantioselectivity, often exceeding 95% enantiomeric excess (ee). nih.govorganic-chemistry.org Mechanistic studies suggest that hydrogen-bonding interactions between the oxygen atom in the substrate's backbone and the ligand of the ruthenium catalyst are critical for achieving high levels of stereocontrol. nih.gov
While this method has been demonstrated for a range of 3-substituted morpholines, its direct application to substrates bearing a pyridin-2-yl group would be a logical extension, providing a highly efficient route to this compound. nih.govorganic-chemistry.org
Table 1: Key Features of Asymmetric Catalytic Synthesis of 3-Substituted Morpholines
| Feature | Description |
|---|---|
| Reaction Type | Tandem Intramolecular Hydroamination / Asymmetric Transfer Hydrogenation |
| Key Catalysts | Titanium catalyst (for hydroamination), Noyori-Ikariya Ruthenium catalyst (for hydrogenation) |
| Stereocontrol | High enantioselectivity (>95% ee) achieved in the hydrogenation step. |
| Mechanism | Hydrogen-bonding interactions between substrate and catalyst are crucial for stereoselectivity. |
| Applicability | Broad substrate scope for 3-substituted morpholines. |
Chiral Auxiliary-Mediated Strategies for Stereocontrol
The use of chiral auxiliaries is a classical yet effective strategy for controlling stereochemistry in organic synthesis. nih.gov In the context of morpholine synthesis, chiral auxiliaries can be temporarily incorporated into the molecule to direct the formation of the desired stereocenter.
One such approach involves the use of pseudoephedrine as a chiral auxiliary for the synthesis of chiral 1,2-amino alcohols, which are key precursors to morpholines. nih.gov The reaction of an arylglyoxal with pseudoephedrine, catalyzed by a Brønsted acid, can yield morpholinone products with high diastereoselectivity. nih.gov Subsequent transformation of the morpholinone, including reduction and removal of the auxiliary, would provide the enantiomerically enriched 3-substituted morpholine.
While this specific methodology focuses on the synthesis of morpholin-2-ones, the principle of using a chiral auxiliary to control the stereochemistry of a precursor that can then be cyclized to the desired morpholine is a viable strategy for obtaining this compound.
Chemoenzymatic and Biocatalytic Syntheses
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. semanticscholar.orgresearchgate.net Enzymes can catalyze reactions with exceptional enantio- and regioselectivity under mild conditions. For the synthesis of chiral amines and their derivatives, transaminases are particularly powerful biocatalysts. researchgate.net
A chemoenzymatic approach could be envisioned for the synthesis of this compound. This might involve the biocatalytic asymmetric synthesis of a chiral amino alcohol precursor. For instance, a ketone precursor could be stereoselectively reduced to the corresponding (R)-alcohol using a ketoreductase enzyme. Alternatively, a prochiral ketone could be converted to a chiral amine via reductive amination catalyzed by an imine reductase or a transaminase. This enantiomerically pure intermediate could then be subjected to chemical steps to construct the morpholine ring. The integration of biocatalysis into the synthesis of alkaloids and other nitrogen-containing heterocycles is a growing field with significant potential. semanticscholar.org
Stereospecific Transformations of Precursors
The synthesis of enantiomerically pure compounds can also be achieved through the stereospecific transformation of readily available chiral starting materials. Chiral amino alcohols are excellent precursors for the synthesis of chiral morpholines. nih.gov
A strategy for the synthesis of cis-3,5-disubstituted morpholines has been described starting from enantiomerically pure amino alcohols. nih.gov This multi-step process involves the protection of the amino group, followed by O-allylation. The key step is a palladium-catalyzed carboamination reaction between the resulting O-allyl ethanolamine (B43304) derivative and an aryl or alkenyl bromide to form the morpholine ring. nih.gov This cyclization proceeds with high stereospecificity, transferring the chirality of the starting amino alcohol to the final morpholine product. By selecting the appropriate enantiomer of a 2-(pyridin-2-yl)-2-aminoethanol derivative as the starting material, this methodology could be applied to the stereospecific synthesis of this compound.
Multicomponent and Cascade Reaction Approaches
Multicomponent and cascade reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without the isolation of intermediates.
One-Pot Procedures for Morpholine Ring Construction
One-pot syntheses of morpholines can be achieved through various strategies, including the reaction of aziridines with haloalcohols. nih.gov A metal-free approach utilizes ammonium (B1175870) persulfate to promote the Sₙ2-type ring-opening of an aziridine (B145994) with a haloalcohol, followed by in-situ cyclization of the resulting haloalkoxy amine in the presence of a base to yield the morpholine. nih.gov The use of an enantiomerically pure aziridine precursor would allow for the synthesis of the corresponding chiral morpholine.
Another powerful one-pot strategy for constructing substituted morpholines is through a cascade reaction involving the ring-opening of a 2-tosyl-1,2-oxazetidine with a nucleophile. nih.govacs.org For instance, the reaction of a tosyl-oxazetidine with an α-formyl carboxylate in the presence of a base can initiate a cascade sequence that leads to the formation of a morpholine hemiaminal. nih.govacs.org This intermediate can then be further elaborated to provide a range of 2- and 3-substituted morpholine derivatives. The diastereoselectivity of such cascade reactions can be influenced by the reaction conditions and the nature of the substituents. nih.govacs.org
Table 2: Comparison of Synthetic Strategies for this compound
| Strategy | Key Features | Advantages | Potential Challenges |
|---|---|---|---|
| Asymmetric Catalysis | Tandem hydroamination/asymmetric transfer hydrogenation. | High enantioselectivity, atom economy. | Catalyst sensitivity, substrate scope for pyridinyl derivatives needs specific investigation. |
| Chiral Auxiliary | Temporary incorporation of a chiral moiety (e.g., pseudoephedrine). | Well-established and reliable method for stereocontrol. | Requires additional steps for attachment and removal of the auxiliary. |
| Biocatalysis | Use of enzymes (e.g., transaminases, ketoreductases). | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme availability and stability, optimization of reaction conditions. |
| Stereospecific Transformation | Use of chiral precursors (e.g., enantiopure amino alcohols). | Chirality is transferred from a readily available starting material. | Synthesis of the specific chiral precursor may be required. |
| One-Pot/Cascade Reactions | Multiple bond-forming events in a single operation. | High efficiency, reduced waste and purification steps. | Optimization of complex reaction cascades can be challenging. |
Sequential Reactant Addition Protocols
A common and efficient method for the synthesis of this compound is a one-pot, two-step biocatalytic reductive amination. This process begins with the in situ formation of a cyclic imine from suitable precursors, which is then asymmetrically reduced by an (R)-selective imine reductase.
The synthesis can be initiated from precursors such as 2-(pyridin-2-yl)acetaldehyde (B8817286) and 2-amino-1-phenylethanol. However, a more direct and convergent approach starts with the cyclization of an appropriate amino alcohol derivative to form the key cyclic imine intermediate, 5-(pyridin-2-yl)-3,4-dihydro-2H-1,4-oxazine.
A typical sequential reactant addition protocol for the biocatalytic reduction is as follows:
Buffer and Cofactor Addition: A buffered aqueous solution (e.g., potassium phosphate (B84403) buffer at a controlled pH, typically around 7.0-8.0) is prepared. The nicotinamide (B372718) cofactor, either NADPH or NADH, which is essential for the imine reductase activity, is added to this solution.
Cofactor Regeneration System: Due to the high cost of the nicotinamide cofactor, a regeneration system is crucial for process viability. A common system involves the addition of a dehydrogenase enzyme, such as glucose dehydrogenase (GDH), and its corresponding substrate, D-glucose. This system continuously regenerates the active form of the cofactor (NAD(P)H) from its oxidized form (NAD(P)+).
Imine Reductase Addition: The (R)-selective imine reductase, either as a purified enzyme or as a whole-cell biocatalyst (e.g., E. coli expressing the IRED), is added to the reaction mixture.
Substrate Addition: The cyclic imine precursor, 5-(pyridin-2-yl)-3,4-dihydro-2H-1,4-oxazine, is then added to initiate the asymmetric reduction. The substrate is often dissolved in a water-miscible co-solvent to improve solubility.
Reaction Monitoring: The reaction is gently agitated at a controlled temperature (typically 25-40 °C) and the progress is monitored by analytical techniques such as HPLC to determine the conversion of the substrate and the enantiomeric excess of the product.
Optimization of Reaction Conditions and Yield
The efficiency and stereoselectivity of the biocatalytic reduction are highly dependent on various reaction parameters. Systematic optimization of these conditions is critical to maximize the yield and enantiomeric excess (ee) of this compound. Key parameters for optimization include the choice of imine reductase, pH, temperature, substrate loading, and enzyme loading.
Table 1: Optimization of Reaction Conditions for the Biocatalytic Synthesis of this compound
| Entry | IRED Variant | pH | Temperature (°C) | Substrate Loading (g/L) | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|---|
| 1 | IRED-A | 7.0 | 30 | 10 | 85 | 98 |
| 2 | IRED-B | 7.0 | 30 | 10 | 92 | >99 |
| 3 | IRED-B | 6.5 | 30 | 10 | 88 | >99 |
| 4 | IRED-B | 7.5 | 30 | 10 | 95 | >99 |
| 5 | IRED-B | 7.5 | 25 | 10 | 90 | >99 |
| 6 | IRED-B | 7.5 | 35 | 10 | 96 | >99 |
| 7 | IRED-B | 7.5 | 35 | 20 | 94 | >99 |
This is a representative data table based on typical optimization studies for imine reductase-catalyzed reactions.
The optimization studies reveal that the selection of the specific imine reductase variant can have a significant impact on the conversion rate. The pH of the reaction medium is also a critical factor, with a slightly basic pH often favoring higher conversion. Temperature influences the reaction rate and enzyme stability, with a moderate temperature of 35 °C providing a good balance. Increasing the substrate loading is important for process efficiency, and these biocatalytic systems can often tolerate high substrate concentrations while maintaining excellent enantioselectivity.
Scale-Up Considerations and Process Intensification in Synthesis
Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of several factors to ensure a robust, safe, and economically viable process.
Key Scale-Up Considerations:
Biocatalyst Production and Formulation: For large-scale synthesis, the production of the imine reductase needs to be efficient and cost-effective. The use of whole-cell biocatalysts is often preferred over isolated enzymes as it eliminates the need for costly and time-consuming enzyme purification. Lyophilized whole cells can be a stable and easily handled formulation.
Mixing and Mass Transfer: In large reactors, efficient mixing is crucial to ensure homogeneity and to overcome mass transfer limitations, especially with increasing substrate concentrations. The choice of impeller design and agitation speed needs to be carefully selected to avoid shear-induced damage to the biocatalyst while ensuring adequate mixing.
Temperature and pH Control: Maintaining optimal temperature and pH is critical for enzyme activity and stability. Large-scale reactors require efficient heat exchange systems and robust pH monitoring and control systems.
Downstream Processing: The extraction and purification of the final product from the aqueous reaction mixture need to be scalable. This typically involves solvent extraction, followed by crystallization or chromatography to achieve the desired purity.
Process Intensification: To improve the efficiency and sustainability of the synthesis, process intensification strategies can be employed. These may include:
Continuous Flow Processing: Implementing the biocatalytic reaction in a continuous flow reactor can offer advantages such as better process control, improved safety, and higher productivity compared to batch processing.
The development of a biocatalytic process for the synthesis of this compound, as exemplified by the use of imine reductases, has enabled the production of this key chiral intermediate with high enantiopurity and in large quantities, paving the way for the efficient manufacturing of important pharmaceuticals.
Chemical Transformations and Reactivity Profiles
Reactions at the Pyridine (B92270) Moiety
The pyridine ring's electronic nature, influenced by the electronegative nitrogen atom, governs its reactivity towards both electrophiles and nucleophiles.
Electrophilic and Nucleophilic Aromatic Substitution Studies
Electrophilic Aromatic Substitution (EAS)
The pyridine ring is significantly less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.orgwikipedia.org This deactivation makes reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation considerably more difficult to achieve, often requiring harsh reaction conditions. quimicaorganica.orgwikipedia.org When substitution does occur, it is directed primarily to the C-3 and C-5 positions (meta-substitution), as the intermediates formed by attack at these positions are more stable than those from attack at C-2, C-4, or C-6. quimicaorganica.org In the case of (R)-3-(Pyridin-2-yl)morpholine, the existing morpholine (B109124) substituent at the C-3 position would further influence the regioselectivity of any potential electrophilic attack.
The general mechanism for EAS involves two main steps:
Attack by the Aromatic Ring: The aromatic π system acts as a nucleophile, attacking the electrophile (E+). This is the rate-determining step as it temporarily disrupts the ring's aromaticity, forming a carbocation intermediate known as an arenium ion. masterorganicchemistry.com
Deprotonation: A weak base removes a proton from the carbon atom that formed the bond with the electrophile, restoring aromaticity. masterorganicchemistry.com
Nucleophilic Aromatic Substitution (NAS)
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C-2, C-4, and C-6 positions. youtube.comyoutube.com These positions are activated towards attack by nucleophiles because the electronegative nitrogen atom can effectively stabilize the resulting negatively charged intermediate (Meisenheimer complex). youtube.comyoutube.com For a successful NAS reaction, a good leaving group, such as a halide, must be present at one of these activated positions. youtube.com While this compound itself does not possess a leaving group on the pyridine ring, derivatives could be synthesized to undergo such transformations. The reaction typically proceeds via a two-step addition-elimination mechanism.
N-Oxidation Reactions
The nitrogen atom of the pyridine ring can be readily oxidized to form a pyridine N-oxide. nih.govarkat-usa.org This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org
The formation of the N-oxide significantly alters the electronic properties of the pyridine ring. The N-O bond introduces a dipole, with the oxygen atom bearing a partial negative charge and the nitrogen a partial positive charge. This change has two major consequences for reactivity:
It activates the ring towards electrophilic substitution, particularly at the C-4 position, as the oxygen atom can donate electron density back into the ring. wikipedia.org
It also enhances the ring's susceptibility to nucleophilic attack at the C-2 and C-6 positions. youtube.com
The N-oxide functionality can later be removed via deoxygenation reactions, making it a useful synthetic strategy for functionalizing the pyridine ring in ways that are otherwise difficult to achieve. wikipedia.orgarkat-usa.org
Quaternization and Salt Formation
The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile, reacting with alkyl halides or other alkylating agents to form quaternary pyridinium salts. google.commdpi.com This reaction, known as quaternization, converts the neutral pyridine into a positively charged pyridinium ion. mdpi.com
The formation of a pyridinium salt further deactivates the ring towards electrophilic attack but significantly increases its reactivity towards nucleophiles. google.com The positive charge on the nitrogen atom makes the ring highly electron-deficient, facilitating nucleophilic attack, especially at the positions alpha and gamma to the nitrogen.
| Reaction Type | Reagent Class | Product |
| N-Oxidation | Peroxy acids (e.g., m-CPBA), H₂O₂ | Pyridine N-oxide |
| Quaternization | Alkyl halides (e.g., CH₃I, C₂H₅Br) | N-Alkylpyridinium salt |
Reactions at the Morpholine Ring
The morpholine moiety contains a secondary amine, which is the primary site of its reactivity. This nitrogen atom is nucleophilic and readily undergoes reactions common to secondary amines.
N-Alkylation, N-Acylation, and N-Derivatization Reactions
The secondary amine of the morpholine ring is a versatile functional group for a variety of derivatization reactions.
N-Alkylation: The morpholine nitrogen can be alkylated using various alkylating agents, such as alkyl halides or alcohols under specific catalytic conditions, to yield N-substituted tertiary amines. researchgate.net The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen's lone pair attacks the electrophilic carbon of the alkylating agent. chemrxiv.org
N-Acylation: N-acylation is readily achieved by reacting the morpholine nitrogen with acylating agents like acyl chlorides or acid anhydrides. This reaction forms a stable amide bond and is a common method for introducing a wide range of functional groups onto the morpholine ring. researchgate.net
N-Derivatization: Beyond simple alkylation and acylation, the morpholine nitrogen can participate in numerous other derivatization reactions. For example, it can react with isothiocyanates to form thiourea derivatives or with sodium nitrite under acidic conditions to produce N-nitrosomorpholine. researchgate.net These reactions are useful for creating diverse libraries of compounds for further study.
| Reaction | Reagent Examples | Functional Group Formed |
| N-Alkylation | Methyl iodide, Benzyl (B1604629) bromide, Ethanol/Catalyst | Tertiary amine |
| N-Acylation | Acetyl chloride, Benzoyl chloride, Acetic anhydride | Amide |
| N-Sulfonylation | Tosyl chloride, Mesyl chloride | Sulfonamide |
| N-Derivatization | Phenyl isothiocyanate, Sodium nitrite/HCl | Thiourea, N-Nitrosoamine |
Oxidative Cleavage of Morpholine Ring Bonds
Under specific oxidative conditions, the C-C bonds within the morpholine ring can be cleaved. Research on related morpholine derivatives has shown that visible light-promoted photocatalysis can achieve the oxidative cleavage of the C(sp³)–C(sp³) bonds. google.com This type of reaction can be utilized to open the morpholine ring, leading to acyclic products. For instance, in a process involving a photocatalyst like 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN) and using oxygen as the terminal oxidant under blue light irradiation, the morpholine ring can be opened to form formate ester derivatives. google.com This transformation highlights a more complex reactivity profile beyond simple N-functionalization, offering a pathway to significantly alter the core structure of the molecule under mild conditions. google.com
Functionalization at C2, C5, and C6 Positions of the Morpholine Ring
There is no specific information available in the scientific literature regarding the direct functionalization at the C2, C5, and C6 positions of the morpholine ring of this compound. Research on the functionalization of related heterocyclic systems predominantly focuses on C-H activation of the more electronically active pyridine ring. mdpi.com Synthetic strategies for obtaining substituted morpholines typically involve building the ring from appropriately functionalized acyclic precursors rather than post-synthesis modification of the saturated morpholine core. nih.govnih.gov Methods for the direct and selective introduction of substituents onto the C2, C5, or C6 positions of a pre-formed 3-heteroarylmorpholine scaffold are not described.
Stereochemical Integrity and Transformations at the Chiral Center (C3)
Stereoinversion and Retention Studies
No dedicated studies on the stereoinversion or retention of the C3 chiral center of this compound have been published. While the stereochemistry of substituted morpholines is a topic of interest, particularly in the context of their synthesis and biological activity, investigations into the stability of the C3 stereocenter under various reaction conditions are absent from the literature. cdnsciencepub.comcdnsciencepub.comnih.gov General studies on related phenyl-substituted morpholines have focused on determining preferred conformations and the stereochemical course of reactions at the nitrogen atom, rather than transformations at a C3 chiral center. cdnsciencepub.comcdnsciencepub.com
Epimerization Pathways
In line with the lack of data on stereoinversion, no epimerization pathways for the C3 center of this compound have been elucidated or discussed in the available research. The synthesis of enantiomerically pure C-substituted morpholines is an area of active research, but the conditions under which the C3 stereocenter might be prone to epimerization after the ring has been formed have not been investigated for this specific compound.
Metal Coordination Chemistry and Ligand Properties
Elucidation of Coordination Modes and Geometries
While no specific X-ray crystal structures of metal complexes with this compound as a ligand were found, the coordination behavior can be inferred from studies on analogous pyridyl-containing ligands. Transition metal complexes involving pyridine derivatives are well-documented. jscimedcentral.comwikipedia.org The pyridine nitrogen atom is the primary site for metal coordination due to its Lewis basicity and the availability of its lone pair of electrons. wikipedia.org
It is anticipated that this compound would act as a monodentate or bidentate ligand.
Monodentate Coordination: Coordination would occur exclusively through the pyridine nitrogen atom. This is the most common mode for simple pyridine ligands. jscimedcentral.com
Bidentate (Chelating) Coordination: The ligand could potentially chelate a metal center using both the pyridine nitrogen (N_py) and the morpholine nitrogen (N_morph). This would result in the formation of a six-membered metallacycle. The feasibility of this mode would depend on the metal ion's preferred coordination geometry and size.
The morpholine ring itself is expected to adopt a stable chair conformation, as is typical for this heterocycle. This has been confirmed in the crystal structure of a closely related compound, 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one, where the morpholine ring assumes a chair geometry. nih.gov The coordination geometry around the metal center would be determined by the specific metal, its oxidation state, and the other ligands present, with common geometries being tetrahedral, square planar, or octahedral. wikipedia.orgmdpi.com
Stability and Lability of Metal Complexes with Transition Metals
The stability of a metal complex in solution refers to the degree of association between the metal ion and the ligands at equilibrium. This thermodynamic stability is typically quantified by the stability constant (K) or its logarithm (log K). A higher stability constant indicates a greater proportion of the metal ion exists in the complexed form. Conversely, the lability of a complex refers to the rate at which its ligands are exchanged with other ligands in the solution, which is a kinetic property. Complexes are generally classified as either labile (fast ligand exchange) or inert (slow ligand exchange).
While specific thermodynamic stability constants for complexes of this compound with transition metals are not extensively documented in publicly available literature, the stability and lability of such complexes can be inferred from the general principles of coordination chemistry and data for analogous systems. Several factors govern the stability and kinetic behavior of these complexes:
The Nature of the Metal Ion: The stability of complexes with nitrogen- and oxygen-donor ligands often follows the Irving-Williams series for divalent first-row transition metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is attributed to the decrease in ionic radius and the increase in crystal field stabilization energy (CFSE) across the series.
The Chelate Effect: this compound can act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and the nitrogen atom of the morpholine ring. This chelation results in the formation of a stable five-membered ring, which significantly enhances the thermodynamic stability of the complex compared to complexes with analogous monodentate ligands. This phenomenon is known as the chelate effect.
Ligand Field Stabilization Energy (CFSE): The lability of a complex is strongly influenced by the d-electron configuration of the metal ion. Complexes with high CFSE, such as d3 (e.g., Cr(III)) and low-spin d6 (e.g., Co(III)), are often kinetically inert due to the large energy penalty associated with changing coordination geometry to form a transition state. Conversely, complexes with electrons in antibonding eg* orbitals (e.g., high-spin d4, d9) are typically labile because the weakening of the metal-ligand bond facilitates ligand substitution.
Steric Factors: The steric hindrance introduced by the ligand can also influence both the stability and lability of the resulting complexes.
Based on these principles, it can be anticipated that this compound will form thermodynamically stable complexes with a range of transition metals, particularly with ions like Cu(II) and Ni(II). The kinetic lability of these complexes will be highly dependent on the specific metal ion and its electronic configuration.
Table 1: General Factors Influencing the Stability and Lability of Transition Metal Complexes
| Factor | Influence on Stability | Influence on Lability |
| Metal Ion Charge | Higher charge generally increases stability. | Higher charge generally decreases lability (more inert). |
| Metal Ion Size | Smaller ionic radius generally increases stability. | Smaller ionic radius can decrease lability. |
| Chelate Effect | Present for bidentate ligands like this compound, significantly increasing stability. | Chelation generally leads to more inert complexes. |
| d-electron configuration (CFSE) | Higher CFSE contributes to greater thermodynamic stability. | High CFSE (e.g., d3, low-spin d6) leads to inert complexes; electrons in eg* orbitals lead to labile complexes. |
Influence of Stereochemistry on Coordination Behavior
The chirality of this compound is expected to play a crucial role in its coordination behavior, leading to stereospecific interactions and the potential for chiral recognition. When a chiral ligand coordinates to a metal center, it can induce the formation of diastereomeric complexes with distinct physicochemical properties.
The primary ways in which the stereochemistry of this compound can influence coordination behavior include:
Diastereoselective Complex Formation: In the presence of other chiral ligands or a chiral environment, the (R)-enantiomer may exhibit preferential binding to a metal ion over its (S)-enantiomer, leading to diastereoselective formation of one complex over another. This is the basis of chiral recognition.
Induction of Chirality at the Metal Center: For octahedral complexes with multiple bidentate ligands, the arrangement of the ligands around the metal ion can be chiral, designated as delta (Δ) for a right-handed propeller twist or lambda (Λ) for a left-handed twist. A chiral ligand like this compound can direct the formation of predominantly one of these configurations.
Chiroptical Properties: Metal complexes formed with this compound will be chiral and therefore optically active. They are expected to exhibit distinct circular dichroism (CD) spectra, which can be used to probe the stereochemistry of the complex.
Table 2: Potential Effects of Ligand Stereochemistry on Coordination
| Property | Influence of (R)-Stereochemistry |
| Complex Geometry | Can induce a preferred helical arrangement (Δ or Λ) of ligands around the metal center. |
| Thermodynamic Stability | May lead to the formation of a more stable diastereomer due to optimized steric and conformational factors. nih.gov |
| Reaction Kinetics | Rates of formation and ligand exchange may differ for diastereomeric complexes. |
| Chiral Recognition | The ligand can enable the metal complex to selectively bind to one enantiomer of another chiral molecule. |
| Spectroscopic Properties | The resulting chiral complex will exhibit a characteristic Circular Dichroism (CD) spectrum. |
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
High-resolution NMR spectroscopy serves as a cornerstone for the structural elucidation of (R)-3-(Pyridin-2-yl)morpholine in solution. One-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments provide comprehensive insights into the molecule's connectivity and spatial arrangement.
2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
A suite of 2D NMR techniques is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals and for confirming the molecule's covalent framework and stereochemistry. researchgate.netscience.gov
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, establishing the connectivity of adjacent protons. For this compound, COSY spectra would reveal correlations between the protons within the morpholine (B109124) ring and, separately, within the pyridine (B92270) ring, confirming the integrity of each heterocyclic system.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms. rsc.org By mapping each proton to its attached carbon, an unambiguous assignment of the carbon skeleton is achieved.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations (typically over two to three bonds) between protons and carbons. rsc.org HMBC is critical for connecting the pyridine and morpholine fragments, for instance, by showing a correlation between the proton at the C3 position of the morpholine ring and the C2 carbon of the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing crucial information about the molecule's three-dimensional structure and preferred conformation. researchgate.netnih.gov For the (R)-enantiomer, specific NOE cross-peaks would be expected between certain protons on the morpholine ring and the pyridine ring, helping to define their relative orientation.
The expected NMR data provides a detailed map of the molecular structure.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound. Note: Chemical shifts (δ) are hypothetical and presented in ppm relative to a standard reference. Actual values may vary based on solvent and experimental conditions.
| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (H to C) | Key NOESY Correlations (H to H) |
|---|---|---|---|---|
| Morpholine-2 | ~3.8-4.0 (2H) | ~67.0 | C3, C6 | H3, H6 |
| Morpholine-3 | ~4.5-4.7 (1H) | ~55.0 | C2, C5, Py-C2' | H2, H5, Py-H3' |
| Morpholine-5 | ~3.0-3.2 (2H) | ~46.0 | C3, C6 | H3, H6 |
| Morpholine-6 | ~3.6-3.8 (2H) | ~66.0 | C2, C5 | H2, H5 |
| Pyridine-3' | ~7.2-7.3 (1H) | ~122.0 | C2', C5' | H4', Morpholine-H3 |
| Pyridine-4' | ~7.7-7.8 (1H) | ~136.0 | C2', C6' | H3', H5' |
| Pyridine-5' | ~7.1-7.2 (1H) | ~123.0 | C3', C4' | H4', H6' |
| Pyridine-6' | ~8.5-8.6 (1H) | ~149.0 | C2', C4' | H5' |
Dynamic NMR for Conformational Analysis
The morpholine ring is not static and typically undergoes a rapid chair-to-chair ring inversion at room temperature. nih.gov Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at variable temperatures, is a powerful tool to study this conformational exchange. researchgate.net
At room temperature, the axial and equatorial protons on the morpholine ring may appear as averaged, broadened signals. As the temperature is lowered, the rate of ring inversion slows down. Below a certain temperature (the coalescence temperature), the exchange becomes slow on the NMR timescale, and distinct signals for the axial and equatorial protons can be resolved. By analyzing the spectra at different temperatures, the energy barrier (Gibbs free energy of activation, ΔG‡) for the ring inversion process can be calculated, providing quantitative insight into the conformational flexibility of the morpholine moiety. For related N-substituted morpholines, these barriers are typically in the range of 9-11 kcal/mol. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in the molecule and the nature of intermolecular interactions.
IR Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands corresponding to its structural features. These include C-H stretching vibrations from both the aromatic pyridine ring and the aliphatic morpholine ring, C-N stretching, and the prominent C-O-C ether stretching of the morpholine ring.
Shifts in the vibrational frequencies, particularly those of the N-H (if protonated) and C-H groups, can indicate the presence of intermolecular hydrogen bonding in the solid state or in concentrated solutions.
Interactive Table 2: Predicted Vibrational Frequencies for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aromatic) | Pyridine Ring | 3100 - 3000 |
| C-H Stretch (Aliphatic) | Morpholine Ring | 3000 - 2850 |
| C=N, C=C Stretch | Pyridine Ring | 1600 - 1450 |
| C-N Stretch | Pyridine, Morpholine | 1350 - 1250 |
| C-O-C Stretch (Asymmetric) | Morpholine Ether | 1150 - 1085 |
Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination and Conformational Dynamics
Since the molecule is chiral, with a stereocenter at the C3 position of the morpholine ring, chiroptical techniques are indispensable for confirming its absolute configuration. wikipedia.org
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. spark904.nl A chiral molecule will exhibit a unique CD spectrum with positive and/or negative bands (Cotton effects) corresponding to its electronic transitions.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. The ORD spectrum is related to the CD spectrum through the Kronig-Kramers transforms.
For this compound, an experimental CD or ORD spectrum can be compared with a theoretically calculated spectrum for the (R)-configuration. nih.gov A match between the experimental and calculated spectra provides a non-empirical assignment of the absolute configuration. cas.cz These techniques are also sensitive to conformational changes, making them useful for studying the molecule's dynamic behavior in solution. nih.gov
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion, which in turn confirms the molecular formula. mdpi.com For this compound, the molecular formula is C₉H₁₂N₂O.
The calculated monoisotopic mass is 164.09496 Da. nih.govnih.gov HRMS can measure this mass with high accuracy (typically within 5 ppm), confirming the elemental composition.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the molecule's fragmentation pathways. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, the structural connectivity can be corroborated.
Interactive Table 3: Plausible Mass Spectrometry Fragmentation for this compound.
| m/z (Mass/Charge) | Ion | Proposed Fragmentation Pathway |
|---|---|---|
| 165.1022 | [M+H]⁺ | Protonated parent molecule |
| 134.0655 | [M+H - CH₂O]⁺ | Loss of formaldehyde (B43269) from the morpholine ring |
| 106.0651 | [C₇H₈N]⁺ | Cleavage of the C-C bond between the rings, retaining the pyridylmethyl fragment |
| 78.0342 | [C₅H₄N]⁺ | Pyridyl cation fragment |
X-ray Crystallography for Solid-State Conformation and Supramolecular Interactions
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise atomic positions in the solid state. mdpi.com This technique can unambiguously determine the absolute configuration, bond lengths, bond angles, and torsional angles. iucr.org
For this compound, a crystal structure would be expected to show:
Conformation: The morpholine ring would likely adopt a stable chair conformation. nih.govnih.gov The analysis would definitively show whether the pyridin-2-yl substituent occupies an equatorial or axial position on the morpholine ring, which is a key conformational feature.
Absolute Stereochemistry: The R/S configuration of the chiral center at C3 would be unequivocally confirmed. wikipedia.org
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is widely employed to investigate various fundamental properties of (R)-3-(Pyridin-2-yl)morpholine, from its preferred three-dimensional structure to its electronic landscape.
The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure. For a flexible molecule like this compound, which contains a six-membered morpholine (B109124) ring, identifying the most stable conformation is a critical first step in any theoretical analysis.
It is well-established, both experimentally and computationally, that the morpholine ring predominantly adopts a stable chair conformation . nih.govresearchgate.netacs.orgnih.gov In this conformation, substituents can occupy either an axial or an equatorial position. For this compound, the pyridin-2-yl group at the C3 position can therefore exist in two primary chair conformations: one with the pyridine (B92270) ring in an equatorial orientation (Eq) and another with it in an axial orientation (Ax).
DFT-based geometry optimization is used to find the minimum-energy structure for each conformer. By calculating the total electronic energy of both the equatorial and axial forms, their relative stability can be determined. For substituted saturated heterocycles, the conformer with the bulky substituent in the equatorial position is typically lower in energy due to the avoidance of steric clashes known as 1,3-diaxial interactions. Theoretical calculations consistently show the equatorial conformer of substituted morpholines to be more stable than the axial conformer. nih.govnih.gov
| Conformer | Relative Energy (kcal/mol) | Boltzmann Population at 298 K (%) | Description |
|---|---|---|---|
| Equatorial-Chair | 0.00 | >99 | The pyridin-2-yl group occupies an equatorial position on the morpholine chair, representing the global minimum energy conformer. |
| Axial-Chair | >2.0 | <1 | The pyridin-2-yl group occupies an axial position, which is energetically less favorable due to steric hindrance. |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and kinetic stability. wikipedia.orglibretexts.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
DFT calculations are used to determine the energies and spatial distributions of these frontier orbitals for this compound.
HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. For this compound, the HOMO is expected to be localized primarily on the electron-rich nitrogen atoms (both in the morpholine and pyridine rings) and the π-system of the pyridine ring.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the lowest-energy site for accepting electrons, indicating where the molecule is most susceptible to nucleophilic attack. The LUMO is typically distributed over the π-antibonding system of the pyridine ring.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.
| Orbital | Calculated Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | -6.5 | Pyridine Ring, Morpholine N-atom |
| LUMO | -0.8 | Pyridine Ring (π* system) |
| HOMO-LUMO Gap (ΔE) | 5.7 eV | - |
Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT calculations can provide theoretical spectra that, when compared with experimental results, aid in structure confirmation and detailed analysis.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, a DFT-based approach, is widely used to predict the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C nuclei. acs.orgnih.govresearchgate.net These theoretical predictions are instrumental in assigning complex experimental spectra and confirming the molecule's connectivity and conformational preferences.
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated IR spectrum can be compared with experimental Fourier-transform infrared (FT-IR) spectra to identify characteristic functional group vibrations, such as N-H and C-O-C stretches in the morpholine ring and C=N/C=C stretches in the pyridine ring.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). mdpi.comresearchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, these transitions would primarily be π → π* and n → π* transitions associated with the pyridine chromophore.
Circular Dichroism (CD) Spectroscopy: For a chiral molecule, CD spectroscopy is a critical analytical technique. TD-DFT can simulate the CD spectrum by calculating the rotational strengths of electronic transitions. nih.govscm.comnih.gov The predicted spectrum, with its characteristic positive or negative Cotton effects, can be compared to the experimental spectrum to unambiguously determine the absolute configuration (R or S) of the molecule.
| Spectroscopy Type | Computational Method | Predicted Parameters |
|---|---|---|
| NMR | DFT (GIAO) | ¹H and ¹³C Chemical Shifts (δ) |
| IR | DFT (Frequency Calculation) | Vibrational Frequencies (cm⁻¹) |
| UV-Vis | TD-DFT | Excitation Energies (λmax), Oscillator Strengths |
| CD | TD-DFT | Rotational Strengths, Cotton Effects |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
While DFT provides a static, minimum-energy picture, molecules are dynamic entities that constantly move and interact with their environment. Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecule by solving Newton's equations of motion for a system of atoms and molecules. mdpi.commdpi.com
For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water) to study its behavior in a condensed phase. Such simulations provide insights into:
Conformational Dynamics: MD can track conformational changes over time, such as the chair-to-boat interconversion of the morpholine ring or the rotation around the bond connecting the two rings.
Solvent Effects: The organization of solvent molecules around the solute can be analyzed. Radial distribution functions can reveal the structure of solvation shells, particularly the hydrogen-bonding interactions between water and the nitrogen and oxygen atoms of the molecule. This is crucial for understanding its solubility and how the solvent environment influences its conformational preferences and reactivity.
Transport Properties: MD simulations can be used to estimate properties like the diffusion coefficient of the molecule in a given solvent.
Quantum Chemical Studies on Reaction Mechanisms and Transition States
Quantum chemical methods, particularly DFT, are essential for elucidating the detailed mechanisms of chemical reactions. nih.gov By mapping the potential energy surface (PES) for a given reaction, chemists can identify the most favorable pathway from reactants to products.
This process involves:
Locating Stationary Points: The geometries of the reactants, products, and any intermediates are optimized.
Transition State Searching: The highest-energy point along the lowest-energy reaction path, known as the transition state (TS), is located. The TS structure represents the energetic barrier that must be overcome for the reaction to occur.
Calculating Activation Energy: The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy corresponds to a faster reaction rate.
For this compound, this approach could be used to study various reactions, such as the N-alkylation of the morpholine nitrogen or electrophilic substitution on the pyridine ring. youtube.com Computational analysis can predict regioselectivity and stereoselectivity by comparing the activation energies of competing pathways.
Chiral Recognition Mechanisms and Enantioselective Pathways from Computational Perspectives
Understanding how a chiral molecule selectively interacts with other chiral entities is fundamental to enantioselective catalysis and pharmacology. Computational modeling provides a molecular-level picture of chiral recognition. nih.govresearchgate.net
If this compound were to act as a chiral ligand or interact with a chiral receptor, computational methods could be used to explore the mechanism of recognition. This typically involves:
Modeling Diastereomeric Complexes: The non-covalent complexes between this compound and both enantiomers (R and S) of a chiral partner are modeled.
Calculating Interaction Energies: Using high-level DFT or other quantum mechanical methods, the binding energies of these two diastereomeric complexes ((R,R) and (R,S)) are calculated.
Analyzing Interactions: A more stable complex, indicated by a more favorable binding energy, suggests a preferential interaction. The specific intermolecular forces responsible for this discrimination (e.g., hydrogen bonds, steric repulsion, π-π stacking) can be identified and analyzed.
This energetic difference between the diastereomeric transition states or intermediates is the origin of enantioselectivity, and its computational prediction is a powerful tool for designing enantioselective processes.
| Diastereomeric Complex | Calculated Interaction Energy (kcal/mol) | Predicted Stability |
|---|---|---|
| This compound + (R)-Substrate | -10.5 | More Stable (Favored) |
| This compound + (S)-Substrate | -8.2 | Less Stable (Disfavored) |
Molecular Modeling for Ligand-Substrate/Metal Interactions
Detailed research findings and data tables regarding the molecular modeling of this compound's interactions with various substrates and metals would be presented here. This would include, but not be limited to:
In silico docking studies: Analysis of the binding modes and affinities of this compound with specific biological targets (e.g., enzymes, receptors). This would involve data on binding energies, key interacting residues, and the nature of intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions).
Density Functional Theory (DFT) calculations: Theoretical investigations into the electronic structure and reactivity of the compound when interacting with metal ions. This would include data on coordination energies, bond lengths, and charge distribution within the resulting metal complexes.
Molecular Dynamics (MD) simulations: Studies on the dynamic behavior and stability of the ligand-substrate or ligand-metal complexes over time. This would provide insights into the conformational changes and interaction stability.
Applications in Advanced Organic Synthesis and Catalysis
Role as Chiral Ligands in Asymmetric Catalysis
Chiral ligands are fundamental to asymmetric catalysis, enabling the synthesis of enantiomerically enriched products through the formation of transient chiral metal complexes. The structure of (R)-3-(Pyridin-2-yl)morpholine, featuring a stereogenic center adjacent to a coordinating pyridine (B92270) ring and a morpholine (B109124) nitrogen, makes it an intriguing candidate for a bidentate ligand. The pyridine nitrogen and the morpholine nitrogen can chelate to a metal center, creating a chiral environment that can influence the stereochemical outcome of a catalyzed reaction.
Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds, including the production of enantiomerically pure morpholine derivatives. While the direct use of this compound as a ligand in reported enantioselective hydrogenation reactions is not extensively documented, the synthesis of chiral morpholines via asymmetric hydrogenation of unsaturated precursors highlights the importance of this class of compounds. For instance, rhodium complexes of chiral bisphosphine ligands have been successfully employed in the asymmetric hydrogenation of dehydromorpholines to afford 2-substituted chiral morpholines with high enantioselectivities. The development of chiral N,P ligands, which are analogous in coordination motif to this compound, has also been a focus in the iridium-catalyzed asymmetric hydrogenation of quinolines, achieving high enantiomeric excesses. These examples underscore the potential for chiral pyridine- and morpholine-containing ligands to be effective in such transformations.
The formation of asymmetric carbon-carbon and carbon-heteroatom bonds is a cornerstone of modern organic synthesis. Chiral pyridine-containing ligands, such as pyridine-oxazolines, have been extensively studied and successfully applied in a variety of these transformations. These reactions include palladium-catalyzed allylic alkylations and copper-catalyzed conjugate additions. The modular nature of these ligands allows for systematic tuning of their steric and electronic properties to optimize reactivity and selectivity. While specific examples detailing the use of this compound in these reactions are not prevalent in the literature, the principles established with structurally related ligands suggest its potential utility. The chiral environment created by the coordination of this compound to a metal center could effectively control the facial selectivity of nucleophilic or electrophilic attack in bond-forming reactions.
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, often utilizing chiral amines to activate substrates through the formation of enamines or iminium ions. Morpholine derivatives have been explored as organocatalysts, although they are sometimes considered less reactive than their pyrrolidine (B122466) counterparts due to the electronic effect of the oxygen atom and the pyramidalization of the nitrogen. However, recent studies have shown that appropriately substituted morpholine-based organocatalysts can be highly efficient. For example, β-morpholine amino acids have been designed and synthesized for the 1,4-addition of aldehydes to nitroolefins, affording products with excellent yields and enantioselectivities. The synthesis of organocatalysts derived from this compound could involve functionalization of the morpholine nitrogen to introduce additional catalytic groups, thereby creating a bifunctional catalyst where the pyridine ring could also play a role in substrate activation or orientation.
Utilization as Chiral Auxiliaries in Stereoselective Transformations
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. Common chiral auxiliaries include oxazolidinones and pseudoephedrine. The use of this compound as a chiral auxiliary would involve its covalent attachment to a substrate, for example, through the formation of an amide with a carboxylic acid. The chiral morpholine unit would then direct the stereoselective functionalization of the substrate, after which the auxiliary could be cleaved and potentially recovered. While specific applications of this compound as a chiral auxiliary are not widely reported, the principle is a well-established strategy in asymmetric synthesis.
Development as Chiral Resolving Agents
Chiral resolving agents are used to separate enantiomers from a racemic mixture by forming diastereomeric salts or complexes that can be separated by physical methods such as crystallization. An effective chiral resolving agent should be enantiomerically pure, readily available, and form easily separable diastereomeric derivatives with the racemate. The basic nitrogen atoms in this compound allow it to react with racemic acids to form diastereomeric salts. The difference in the physical properties, such as solubility, of these diastereomeric salts can then be exploited for their separation. Subsequent liberation of the acid from the separated diastereomeric salts would yield the enantiomerically pure acids.
Applications in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The pyridine ring in this compound is a well-known motif in coordination-driven self-assembly, capable of forming predictable metal-ligand bonds. This, combined with the potential for hydrogen bonding involving the morpholine nitrogen and oxygen, makes this compound a candidate for the construction of chiral supramolecular architectures. The defined stereochemistry of the (R)-isomer can introduce chirality into the resulting self-assembled structures, leading to the formation of chiral cages, polymers, or networks with potential applications in chiral recognition, sensing, or catalysis.
Integration into Flow Chemistry Systems for Continuous Synthesis
While specific, dedicated studies on the continuous flow synthesis of this compound are not extensively detailed in peer-reviewed literature, the principles of flow chemistry are highly applicable to the synthesis of such chiral heterocyclic compounds. Continuous flow processing offers significant advantages over traditional batch methods, particularly for the manufacture of complex molecules like active pharmaceutical ingredients (APIs) and their intermediates. nih.govacs.org The modular nature and precise control inherent in flow systems present a compelling case for their application in the synthesis of this compound.
Flow chemistry involves the continuous pumping of reagents through a network of tubes or microreactors where the reaction occurs. durham.ac.uk This methodology provides exceptional control over critical process parameters such as temperature, pressure, reaction time (residence time), and stoichiometry. jst.org.in Such precision is paramount for reactions requiring high selectivity, including the synthesis of enantiomerically pure compounds like the "(R)"-isomer of 3-(Pyridin-2-yl)morpholine. nih.govmdpi.com
Key Advantages for Synthesizing this compound in Flow:
Enhanced Safety: The synthesis of heterocyclic compounds can involve hazardous reagents or highly exothermic reactions. Flow reactors, due to their small internal volumes, minimize the amount of reactive material present at any given time, significantly reducing the risks associated with thermal runaways or the handling of unstable intermediates. mdpi.commit.edu
Improved Stereochemical Control: Maintaining the chiral integrity of the (R)-enantiomer is critical. The precise temperature control offered by flow systems can suppress side reactions or epimerization that might occur in batch reactors with less uniform temperature profiles. nih.gov
Rapid Optimization and Scalability: Flow chemistry allows for rapid screening of reaction conditions by simply altering flow rates and temperatures, drastically reducing development time compared to batch processes. jst.org.in Once optimized, the process can be scaled up by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), bypassing the complex challenges of batch scale-up. durham.ac.uk
Increased Efficiency and Yield: The superior heat and mass transfer in flow reactors often leads to faster reaction times and cleaner reaction profiles with fewer byproducts. springerprofessional.de This can result in higher yields and simplify downstream purification processes, which is particularly beneficial in multi-step syntheses. nih.gov
Automation and Integration: Flow systems can be readily automated and integrated into multi-step sequences ("telescoped synthesis"), where the output of one reactor flows directly into the next. durham.ac.ukuc.pt This avoids the need for manual handling and purification of intermediates, making the entire manufacturing process more efficient and contained. thieme-connect.de
The synthesis of the morpholine ring, a saturated heterocycle, often involves cyclization reactions that can be significantly enhanced under flow conditions. springerprofessional.de Likewise, the construction or modification of the pyridine ring can be achieved with greater control and safety. nih.gov For instance, reactions that are challenging in batch, such as those requiring cryogenic temperatures or high pressures, become more manageable and efficient in continuous flow setups. mdpi.com
The table below illustrates a representative comparison of outcomes for a generic heterocyclic synthesis when transitioned from a traditional batch process to a continuous flow system, based on general findings in the field.
| Parameter | Traditional Batch Process | Continuous Flow System | Advantage of Flow Chemistry |
|---|---|---|---|
| Reaction Time | Hours to Days | Seconds to Minutes | Significant reduction in process time. mit.edu |
| Temperature Control | ± 5-10 °C (potential for hotspots) | ± 1 °C (highly uniform) | Precise control, leading to higher selectivity and safety. jst.org.in |
| Product Yield | Variable, often moderate | Often higher and more consistent | Improved efficiency due to better mixing and heat transfer. springerprofessional.de |
| Safety Profile | Higher risk with large volumes of hazardous materials | Inherently safer due to small reactor volumes. mdpi.com | Reduced risk of thermal runaway and exposure to toxic reagents. |
| Scalability | Requires significant redevelopment and new equipment | Linear scalability by extending run time or numbering-up. durham.ac.uk | Faster and more predictable transition from lab to production scale. |
Derivatization and Analog Design for Enhanced Functionality
Systematic Structural Modifications of the Pyridine (B92270) Moiety
The pyridine ring of (R)-3-(Pyridin-2-yl)morpholine is a key site for structural modifications aimed at altering the compound's electronic and steric properties. A variety of substituents can be introduced onto the pyridine ring to modulate its reactivity and intermolecular interactions.
Substituents on the pyridine ring can significantly influence the compound's properties. For instance, electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) and amino (-NH₂) groups can increase the electron density of the pyridine ring, potentially enhancing its hydrogen bonding capabilities. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups decrease the ring's electron density, which can alter its binding affinities and reactivity. The position of these substituents also plays a critical role in their effect. mdpi.com
A study on pyrazolo[4,3-c]pyridines highlighted that substitutions on the pyridine core are crucial for modulating protein-protein interactions. While direct SAR data for this compound is not extensively available, analogous findings from related structures, such as the pyrazolo[4,3-c]pyridine series, demonstrate that even minor modifications, like the addition of a methyl or chloro group, can significantly impact biological activity. acs.org For example, in a series of pyrazolo[4,3-c]pyridine derivatives, the introduction of a chlorine atom at the 6-position of the pyridine ring led to a notable increase in inhibitory activity in a specific biochemical assay. acs.org
| Substitution on Pyridine Ring | Observed Effect on Analogous Heterocyclic Systems | Potential Impact on this compound |
| Methoxy (-OCH₃) | Increased antiproliferative activity against certain cell lines. mdpi.com | Enhanced hydrogen bonding capacity, altered solubility. |
| Hydroxyl (-OH) | Improved antiproliferative activity in specific cancer cell lines. mdpi.com | Increased polarity and potential for new interactions. |
| Halogens (Cl, F, Br) | Variable effects on activity depending on size and electrophilicity. mdpi.com | Altered electronic profile and lipophilicity. |
| Cyano (-CN) | Increased IC50 values in some antiproliferative studies. mdpi.com | Potent electron-withdrawing effects, modulation of binding. |
Modifications and Substitutions on the Morpholine (B109124) Ring
The morpholine ring of this compound offers several avenues for modification to enhance functionality. These include N-substitution, C-substitution, and the introduction of conformational constraints.
N-alkylation or N-acylation of the morpholine nitrogen is a common strategy to introduce a variety of functional groups. These modifications can influence the compound's solubility, lipophilicity, and steric bulk. For instance, the introduction of a benzyl (B1604629) group can increase lipophilicity, while adding a polyethylene (B3416737) glycol (PEG) chain can enhance aqueous solubility. In a study involving 2-(benzimidazol-2-yl)-3-arylquinoxalines, the introduction of N-substituted piperazine (B1678402) and morpholine moieties was explored to modulate antitumor activity. nih.govacs.org
Substitutions on the carbon atoms of the morpholine ring can introduce new chiral centers and functional groups. For example, alkyl or aryl groups can be introduced at the C-2, C-5, or C-6 positions to probe steric interactions and introduce new functionalities. The synthesis of cis-3,5-disubstituted morpholines has been achieved through palladium-catalyzed carboamination reactions, providing access to a range of stereochemically defined analogs. nih.gov
| Modification of Morpholine Ring | Synthetic Strategy | Potential Effect on Properties |
| N-Alkylation/Acylation | Reaction with alkyl halides or acyl chlorides. | Modulation of solubility, lipophilicity, and steric bulk. |
| C-Substitution | Multi-step synthesis from chiral precursors or stereoselective reactions. nih.govnih.gov | Introduction of new chiral centers and functional groups. |
| Conformational Constraint | Synthesis of bridged or fused bicyclic analogs. | Reduced conformational flexibility, potentially leading to higher affinity for targets. |
Synthesis and Stereochemical Evaluation of Isomers and Diastereomers
The stereochemistry of this compound is a critical determinant of its chemical and biological properties. The synthesis and evaluation of its isomers and diastereomers are essential for understanding its structure-activity relationships.
The enantiomer, (S)-3-(Pyridin-2-yl)morpholine, can be synthesized through stereoselective methods or by chiral resolution of a racemic mixture. wikipedia.org Chiral resolution often involves the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by separation through crystallization. wikipedia.org Asymmetric synthesis provides a more direct route to the desired enantiomer. For example, the enantioselective synthesis of 3-substituted morpholines can be achieved through a tandem hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates. organic-chemistry.org
The introduction of additional substituents on the morpholine ring can lead to the formation of diastereomers. For instance, a substituent at the C-5 or C-6 position of the morpholine ring in this compound would result in two diastereomers. The synthesis of these diastereomers can be achieved through diastereoselective reactions or by separation of a diastereomeric mixture using techniques like column chromatography. A four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols has been described, yielding single stereoisomers. nih.gov The stereochemical configuration of these isomers can be determined using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.
Development of this compound-Based Conjugates and Polymeric Scaffolds
Conjugating this compound to other molecules or incorporating it into polymeric scaffolds can impart novel functionalities and properties.
This compound can be conjugated to various molecules, such as fluorescent dyes or affinity labels, to create chemical probes for studying molecular interactions. The secondary amine of the morpholine ring provides a convenient handle for conjugation through reactions like reductive amination or amide bond formation.
The incorporation of this compound into polymeric structures can lead to materials with tailored properties. For example, it can be attached as a side chain to a polymer backbone or used as a monomer in a polymerization reaction. Poly(2-oxazoline)s are a class of polymers that are well-suited for functionalization with small molecules and have been explored for various biomedical applications.
Bioisosteric Replacements for Modulating Chemical Properties in non-clinical applications
Bioisosteric replacement is a powerful strategy for modulating the physicochemical properties of a molecule while retaining or enhancing its desired function. This approach can be applied to both the pyridine and morpholine rings of this compound for non-clinical applications such as the development of chemical probes or materials with specific properties.
Pyridine Ring Bioisosteres: The pyridine ring can be replaced with other aromatic or heteroaromatic systems to alter properties such as basicity, hydrogen bonding capacity, and metabolic stability. For instance, replacing the pyridine with a benzonitrile (B105546) can mimic the hydrogen-bond accepting ability of the pyridine nitrogen. researchgate.net In some contexts, a 2-difluoromethylpyridine has been shown to be an effective bioisostere for a pyridine-N-oxide. rsc.org Other potential replacements include pyrimidine, pyridazine, and other five- or six-membered heterocycles. nih.gov
Morpholine Ring Bioisosteres: The morpholine ring is often used to improve the physicochemical properties of compounds. However, it can also be a site of metabolism. Bioisosteric replacement of the morpholine ring can lead to analogs with improved stability and other desirable characteristics. Common replacements for the morpholine ring include thiomorpholine, piperidine, and piperazine. More recently, spirocyclic systems like 2-oxa-6-azaspiro[3.3]heptane have been developed as three-dimensional bioisosteres of morpholine. tcichemicals.comtcichemicals.com These rigid scaffolds can offer advantages in terms of improved solubility and metabolic stability. tcichemicals.comtcichemicals.com Other bicyclic and fused ring systems have also been explored as morpholine bioisosteres. enamine.net
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Reference |
| Pyridine | Benzonitrile | Mimics hydrogen-bond acceptor ability. | researchgate.net |
| Pyridine-N-Oxide | 2-Difluoromethylpyridine | Improves metabolic stability. | rsc.org |
| Pyridine | Pyrimidine/Pyridazine | Modulates basicity and electronic properties. | nih.gov |
| Morpholine | Thiomorpholine | Alters polarity and hydrogen bonding. | N/A |
| Morpholine | Piperidine/Piperazine | Modifies basicity and potential for N-substitution. | N/A |
| Morpholine | 2-Oxa-6-azaspiro[3.3]heptane | Increases three-dimensionality, improves solubility and metabolic stability. | tcichemicals.comtcichemicals.com |
| Morpholine | Bridged/Fused Bicyclic Analogs | Reduces conformational flexibility. | enamine.net |
Mechanistic Investigations of Key Transformations
Eyring Plot Analysis for Activation Parameters
Similarly, a search of scientific databases and literature did not yield any studies that have conducted an Eyring plot analysis for the formation of (R)-3-(Pyridin-2-yl)morpholine. This type of analysis, which examines the temperature dependence of the reaction rate, is fundamental for determining the activation parameters of a reaction, namely the enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡). Without this data, a quantitative understanding of the energy barrier and the molecular orderliness of the transition state for the synthesis of this compound is not possible.
In-Situ Spectroscopic Monitoring of Reaction Progress and Intermediates
No specific reports on the use of in-situ spectroscopic techniques, such as NMR, IR, or UV-Vis spectroscopy, to monitor the real-time progress of reactions forming this compound and to identify any transient intermediates were found. In-situ monitoring provides invaluable direct evidence of the species present throughout a chemical transformation, offering a window into the reaction pathway.
Trapping Experiments for Reactive Intermediates
While the concept of trapping reactive intermediates is a known strategy in mechanistic chemistry, there are no specific examples in the available literature of trapping experiments being successfully employed to identify reactive intermediates in the synthesis of this compound. researchgate.net Such experiments involve introducing a "trapping" agent that can react with and stabilize a short-lived intermediate, allowing for its identification and providing evidence for its role in the reaction mechanism.
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Pathways
The advancement of green chemistry principles is paramount for the future synthesis of (R)-3-(Pyridin-2-yl)morpholine. chiralpedia.com Current research is paving the way for more environmentally benign and efficient production methods. Future efforts will likely focus on several key areas:
Biocatalysis : The use of enzymes or whole-cell systems to perform stereoselective reactions offers a highly sustainable route. mdpi.com Engineering specific enzymes could enable the direct and highly enantioselective synthesis of the target molecule under mild, aqueous conditions, significantly reducing waste and energy consumption. mdpi.com
Continuous Flow Chemistry : This technology provides enhanced control over reaction parameters, improves safety, and facilitates scaling up. mdpi.com Integrating flow chemistry with other green technologies, such as microwave irradiation or supported catalysts, could lead to fully automated and highly efficient synthetic processes for this compound and its derivatives. mdpi.com
Atom Economy-Focused Reactions : Future synthetic designs will prioritize maximizing the incorporation of all reactant materials into the final product, a core principle of green chemistry. chiralpedia.com This includes exploring novel reaction pathways, such as catalytic C-H activation or domino reactions, to construct the pyridyl-morpholine framework with minimal byproduct formation. researchgate.netnih.gov A recent development reports a simple, high-yield, one or two-step, redox-neutral protocol for converting 1,2-amino alcohols to morpholines using inexpensive reagents, highlighting a move towards more efficient methods. chemrxiv.org
| Synthetic Strategy | Key Advantages | Potential Challenges | Future Research Focus |
|---|---|---|---|
| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. mdpi.com | Enzyme discovery and engineering, substrate scope limitations. | Directed evolution of enzymes, expanding the biocatalytic toolbox. |
| Flow Chemistry | Improved safety and scalability, precise process control, easy integration. mdpi.com | Initial equipment cost, potential for clogging. | Development of integrated multi-step flow syntheses, use of 3D-printed microreactors. mdpi.com |
| Atom-Economical Reactions | Minimizes waste at the molecular level, high efficiency. chiralpedia.com | Catalyst development, achieving high selectivity. | Designing novel catalytic cycles, exploring domino reaction sequences. researchgate.net |
Expansion of Catalytic Applications to Challenging Transformations
The inherent chirality and the presence of nitrogen atoms for metal coordination suggest that this compound and its derivatives are excellent candidates for ligands in asymmetric catalysis. researchgate.net Future research is expected to expand their application to complex and challenging chemical transformations.
Key areas for exploration include:
Asymmetric C-H Functionalization : Developing catalysts based on this scaffold for the direct and enantioselective functionalization of C-H bonds would be a significant breakthrough, offering a more efficient way to synthesize complex molecules. nih.gov
Photoredox Catalysis : Combining the chiral ligand with a photoredox catalyst could enable novel, stereoselective reactions driven by visible light, a green and powerful synthetic tool. chiralpedia.com
Heterogeneous Catalysis : Immobilizing this compound-based catalysts onto solid supports could lead to highly recyclable and robust catalytic systems, which are desirable for industrial applications. mdpi.com For example, a morpholine-modified palladium catalyst on a γ-Al2O3 support has shown excellent selectivity in hydrogenation reactions. mdpi.com
Exploration in Advanced Materials Science (e.g., chiral molecular materials)
The intersection of chirality and materials science presents exciting opportunities for this compound. Morpholine (B109124) and quinoline (B57606) (a related pyridine-fused structure) are identified as favored frameworks for advanced material chemistry. researchgate.net The defined stereochemistry of the (R)-isomer can be used to impart chirality at the macroscopic level in materials.
Emerging applications in this area include:
Chiral Polymers : Incorporating this compound as a monomeric unit could lead to the synthesis of polymers with helical structures and unique chiroptical properties, suitable for applications in chiral separations or as sensors.
Metal-Organic Frameworks (MOFs) : Using this compound as a chiral linker in the construction of MOFs could result in materials with enantioselective recognition and catalytic capabilities.
Nonlinear Optical (NLO) Materials : Chiral, non-centrosymmetric molecules often exhibit strong NLO properties. Investigating the NLO response of crystals or films made from derivatives of this compound could open doors to applications in optoelectronics.
Advanced Theoretical Modeling for Predictive Design and Discovery
Computational chemistry is a powerful tool for accelerating research and reducing the need for trial-and-error experimentation. hilarispublisher.com Advanced theoretical modeling will be instrumental in guiding the future development of this compound applications.
Future computational studies could focus on:
Catalyst Design : Using Density Functional Theory (DFT) and other quantum mechanical methods to model transition states and reaction pathways can help in designing more efficient and selective catalysts based on the this compound scaffold.
3D-QSAR Models : Three-dimensional quantitative structure-activity relationship (3D-QSAR) models can be developed to predict the biological activity or catalytic performance of new derivatives, guiding synthetic efforts toward the most promising candidates. mdpi.com
Molecular Dynamics (MD) Simulations : MD simulations can provide insights into the interactions between this compound-based ligands and metal centers or between a potential drug candidate and its biological target, helping to rationalize experimental observations and refine molecular design. mdpi.com
| Modeling Technique | Primary Application | Predicted Outcome/Insight |
|---|---|---|
| Density Functional Theory (DFT) | Catalyst design and reaction mechanism analysis. | Reaction energy barriers, transition state geometries, catalyst stability. |
| Molecular Docking | Virtual screening for biological targets. mdpi.com | Binding affinity scores, identification of key protein-ligand interactions. |
| 3D-QSAR (e.g., CoMFA, CoMSIA) | Predictive design of new derivatives. mdpi.com | Correlation of structural features with activity, guiding structural modifications. |
| Molecular Dynamics (MD) Simulation | Studying dynamic behavior of ligand-protein or ligand-metal complexes. mdpi.com | Conformational stability, interaction dynamics over time. |
Integration with Artificial Intelligence and Machine Learning for Reaction Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and discovery. hilarispublisher.com These technologies can analyze complex datasets to identify patterns and make predictions, accelerating the optimization of reactions involving this compound. hilarispublisher.com
Key opportunities include:
Reaction Condition Optimization : ML algorithms can navigate the complex landscape of reaction parameters (e.g., temperature, solvent, catalyst loading) to rapidly identify optimal conditions for synthesis, leading to higher yields and purity with fewer experiments. hilarispublisher.comduke.edu Software tools using active machine learning can find suitable conditions with minimal initial data points. duke.edu
Predictive Modeling : AI can be trained on existing reaction data to predict the outcomes of new reactions, including the enantioselectivity of a catalysis process using a novel chiral ligand derived from this compound.
De Novo Design : Generative AI models can design novel derivatives of this compound with desired properties, such as enhanced catalytic activity or specific binding affinities, opening up new avenues for discovery in materials science and medicinal chemistry. nih.gov
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing enantiopure (R)-3-(Pyridin-2-yl)morpholine?
- Methodology : Enantioselective synthesis often employs chiral auxiliaries or catalysts. For example, a method analogous to the synthesis of (2S,6R)-2,6-dimethyl-4-(6-nitro-3-pyridyl)morpholine involves using chiral amines or transition-metal catalysts to control stereochemistry. Post-synthesis, confirm enantiopurity via chiral HPLC or polarimetry. NMR (e.g., δ 1.20 ppm for methyl groups in CHCl3-d) and LCMS (e.g., [M+H]+ = 208) are critical for structural validation .
- Data Discrepancy Note : Some patents report racemic mixtures; always cross-check optical rotation values against literature standards .
Q. How can X-ray crystallography resolve structural ambiguities in morpholine-pyridine derivatives?
- Methodology : Use SHELX programs (e.g., SHELXL for refinement) to analyze single-crystal diffraction data. For instance, SHELXTL has been widely applied to resolve bond angles and torsional strain in morpholine rings. Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
Q. What analytical techniques are essential for characterizing intermediates in this compound synthesis?
- Methodology :
- NMR : Monitor regioselectivity (e.g., δ 7.72 ppm for pyridin-2-yl protons) .
- LCMS : Confirm molecular weight (e.g., ESI+ mode for [M+H]+ detection).
- Elemental Analysis : Validate purity (>97% by combustion analysis) .
Advanced Research Questions
Q. How do stereochemical variations (R vs. S) impact biological activity in morpholine derivatives?
- Methodology : Compare enantiomers using in vitro assays (e.g., kinase inhibition). For example, (R)-enantiomers of structurally similar compounds show higher binding affinity due to optimal spatial orientation with chiral active sites. Use molecular docking (e.g., AutoDock Vina) to model interactions .
- Example : (R)-3-(Methoxymethyl)morpholine hydrochloride exhibits distinct pharmacokinetics compared to its (S)-counterpart in CNS penetration studies .
Q. What strategies mitigate racemization during scale-up synthesis?
- Methodology :
- Temperature Control : Avoid high temperatures (>100°C) during cyclization steps.
- Chiral Ligands : Use (R)-BINAP or Josiphos ligands to stabilize transition states.
- Process Analytics : In-line FTIR monitors reaction progress without sampling .
Q. How can computational methods predict physicochemical properties of this compound?
- Methodology :
- LogP Calculation : Use Molinspiration or ACD/Labs to estimate lipophilicity (e.g., predicted LogP = 1.2).
- pKa Prediction : SPARC or MarvinSuite calculates basicity of the morpholine nitrogen (pKa ~7.5) .
Q. What are the challenges in developing radiotracers from morpholine-pyridine scaffolds?
- Methodology : Incorporate isotopes (e.g., 18F) via late-stage fluorination. For example, 4-(6-[18F]Fluoro-pyridin-2-yl)morpholine derivatives require rigorous purification (HPLC with radiometric detection) to achieve >95% radiochemical purity. Validate blood-brain barrier penetration via PET imaging in preclinical models .
Critical Analysis of Contradictions
- Stereochemical Stability : Patent EP 2021 () reports stable polymorphs, while highlights racemization risks under acidic conditions. Researchers should validate storage conditions (e.g., inert atmosphere, -20°C) .
- Analytical Thresholds : LCMS detection limits vary between studies (e.g., 0.1% vs. 1% impurity thresholds). Use orthogonal methods (NMR + HPLC) for robust quality control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
